

In-Depth Technical Guide to **cis-1,2-Bis(diphenylphosphino)ethylene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,2-Bis(diphenylphosphino)ethylene**

Cat. No.: **B1586061**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of **cis-1,2-Bis(diphenylphosphino)ethylene** (cis-dppv), a pivotal bidentate phosphine ligand in coordination chemistry and catalysis. This document outlines its synthesis, spectroscopic profile, structural features, and key reactivity patterns. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of workflows and reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

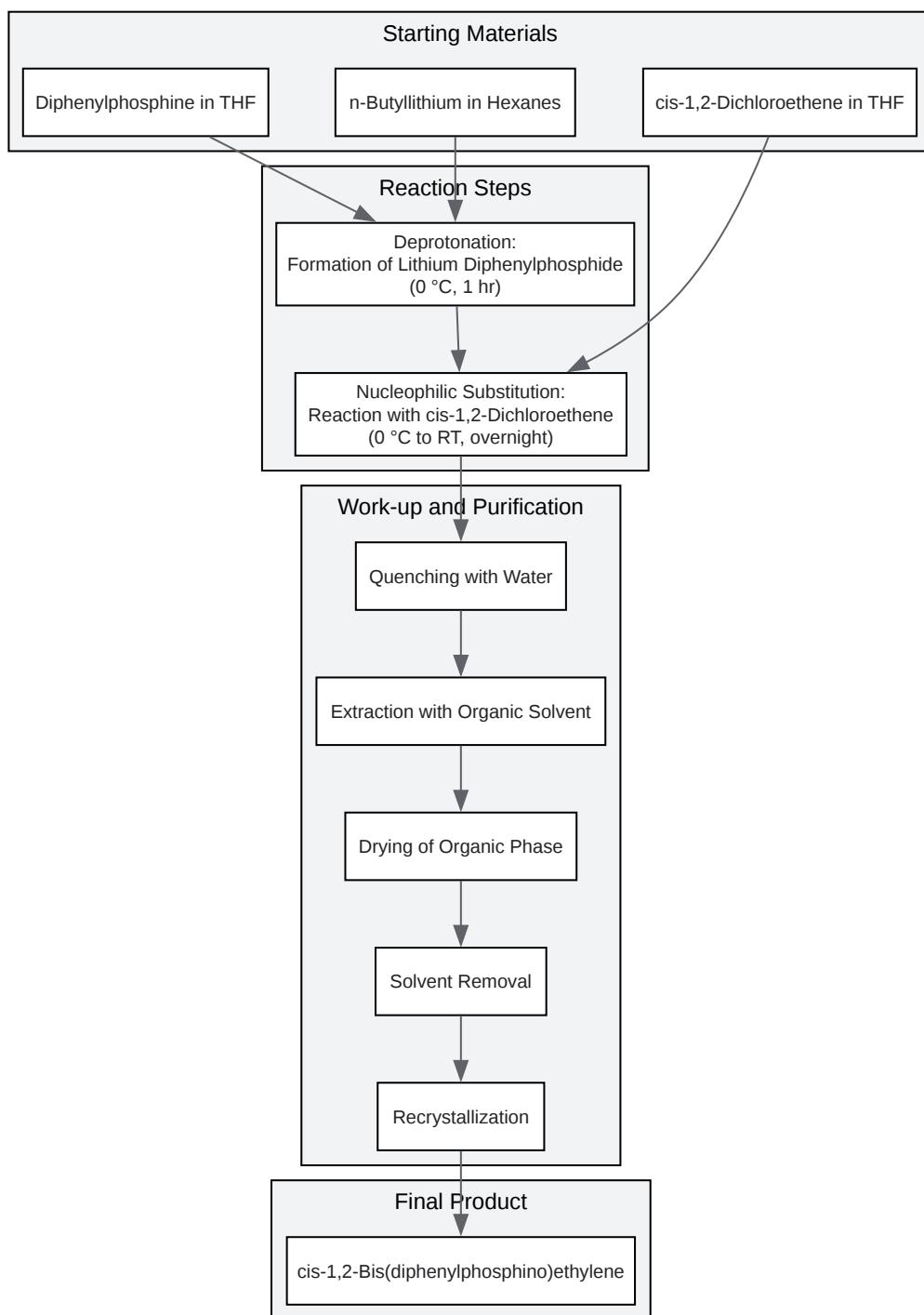
cis-1,2-Bis(diphenylphosphino)ethylene, also known as (Z)-1,2-vinylenebis(diphenylphosphine), is an organophosphorus compound with the chemical formula $(C_6H_5)_2PCH=CHP(C_6H_5)_2$.^[1] As a chelating ligand, cis-dppv is instrumental in the formation of various transition metal complexes, influencing their catalytic activity and stability.^[1] Its unique stereochemistry and electronic properties, arising from the two diphenylphosphino groups held in a cis configuration on a carbon-carbon double bond, make it a subject of significant interest in inorganic and organometallic chemistry. This guide serves as a detailed resource for professionals engaged in research and development that involves phosphine ligands and their metal complexes.

Synthesis

The primary synthetic route to **cis-1,2-Bis(diphenylphosphino)ethylene** involves the reaction of a diphenylphosphide salt with cis-1,2-dichloroethene.[\[1\]](#)

Experimental Protocol: Synthesis of **cis-1,2-Bis(diphenylphosphino)ethylene**

Materials:


- Diphenylphosphine
- n-Butyllithium (n-BuLi) in hexanes
- cis-1,2-Dichloroethene
- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Standard Schlenk line and glassware
- Magnetic stirrer and stir bars

Procedure:

- Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.
- The flask is cooled to 0 °C in an ice bath.
- An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of lithium diphenylphosphide, which typically presents as a colored solution.
- A solution of cis-1,2-dichloroethene in anhydrous THF is then added dropwise to the lithium diphenylphosphide solution at 0 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.
- The reaction is quenched by the careful addition of degassed water.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed under reduced pressure to yield a crude solid.
- The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford pure **cis-1,2-Bis(diphenylphosphino)ethylene** as a white crystalline solid.

Synthesis Workflow of cis-1,2-Bis(diphenylphosphino)ethylene

[Click to download full resolution via product page](#)

Synthesis Workflow

Spectroscopic Characterization

The identity and purity of cis-dppv are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cis-dppv.

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H	CDCl_3	~7.1-7.7	multiplet	-
~6.98	multiplet	-		
$^{31}\text{P}\{^1\text{H}\}$	CDCl_3	~ -3.8 to -22.0	singlet	-

Note: The exact chemical shifts can vary depending on the solvent and the presence of any impurities. The proton NMR spectrum typically shows complex multiplets for the phenyl protons and a characteristic signal for the vinyl protons. The phosphorus-31 NMR shows a single resonance, confirming the equivalence of the two phosphorus atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

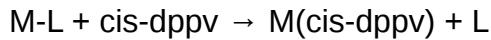
Functional Group	Vibrational Mode	Wavenumber (cm^{-1})	Intensity
C-H (aromatic)	stretching	3050-3100	medium
C=C (alkene)	stretching	~1600	medium
C=C (aromatic)	stretching	1480-1580	medium-strong
P-C (aryl)	stretching	~1435	strong
C-H (vinyl)	out-of-plane bending	~740	strong
C-H (aromatic)	out-of-plane bending	690-750	strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization Method	m/z	Relative Intensity (%)	Assignment
Electron Ionization (EI)	396.1	~100	[M] ⁺ (Molecular Ion)
319.1	variable	[M - C ₆ H ₅] ⁺	
185.1	variable	[P(C ₆ H ₅) ₂] ⁺	
108.1	variable	[HP(C ₆ H ₅)] ⁺	

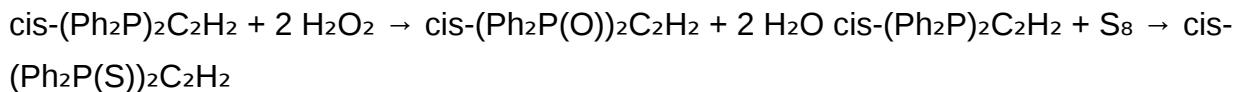
Structural Characterization


While a crystal structure of the free **cis-1,2-Bis(diphenylphosphino)ethylene** ligand is not readily available in the literature, structural parameters can be inferred from its metal complexes and computational studies. The molecule possesses a C_{2v} symmetry with the two diphenylphosphino groups on the same side of the C=C double bond. This geometry is crucial for its ability to act as a chelating ligand, forming stable five-membered rings with metal centers.

Reactivity

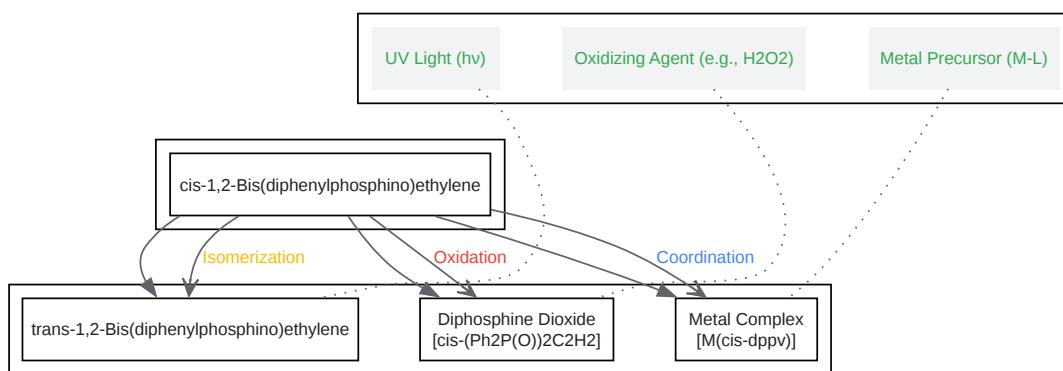
The reactivity of cis-dppv is dominated by the presence of the lone pairs on the phosphorus atoms, making it an excellent nucleophile and ligand.

Coordination Chemistry


cis-dppv readily coordinates to a wide range of transition metals to form stable chelate complexes.^[1] The general reaction is:

where M is a metal center and L is a labile ligand.

Oxidation


The phosphorus atoms in cis-dppv can be readily oxidized by common oxidizing agents such as hydrogen peroxide or elemental sulfur to form the corresponding phosphine oxide or phosphine sulfide.[2]

Isomerization

cis-dppv can undergo photochemical isomerization to its trans isomer upon irradiation with UV light, particularly when coordinated to a metal center. This process is often reversible, with the thermodynamically less stable cis isomer being favored under certain conditions.

Key Reaction Pathways of cis-1,2-Bis(diphenylphosphino)ethylene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]
- 2. op.niscair.res.in [op.niscair.res.in]
- To cite this document: BenchChem. [In-Depth Technical Guide to cis-1,2-Bis(diphenylphosphino)ethylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586061#characterization-of-cis-1-2-bis-diphenylphosphino-ethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com